

Physical properties of 3'-Methoxyacetophenone (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3'-Methoxyacetophenone

Cat. No.: B145981

[Get Quote](#)

A Technical Guide to the Physical Properties of 3'-Methoxyacetophenone

This in-depth technical guide provides a comprehensive overview of the key physical properties of **3'-Methoxyacetophenone**, with a focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental methodologies for these determinations and presents the data in a clear, accessible format.

Core Physical Properties

3'-Methoxyacetophenone, also known as m-acetoanisole, is an aromatic ketone that serves as a versatile intermediate in the synthesis of various organic compounds, including flavonoids with potential pharmacological activities.^[1] An accurate understanding of its physical properties is fundamental for its application in research and development.

Data Presentation

The experimentally determined physical properties of **3'-Methoxyacetophenone** are summarized in the table below. These values represent the temperatures at which the compound undergoes phase transitions from solid to liquid (melting point) and from liquid to gas (boiling point) under atmospheric pressure.

Physical Property	Value
Melting Point	-7 °C
Boiling Point	239-241 °C

Experimental Protocols

While specific experimental reports for the determination of **3'-Methoxyacetophenone**'s physical properties are not readily available in public literature, the following sections describe the standard and widely accepted methodologies for measuring the melting and boiling points of organic compounds.

Melting Point Determination

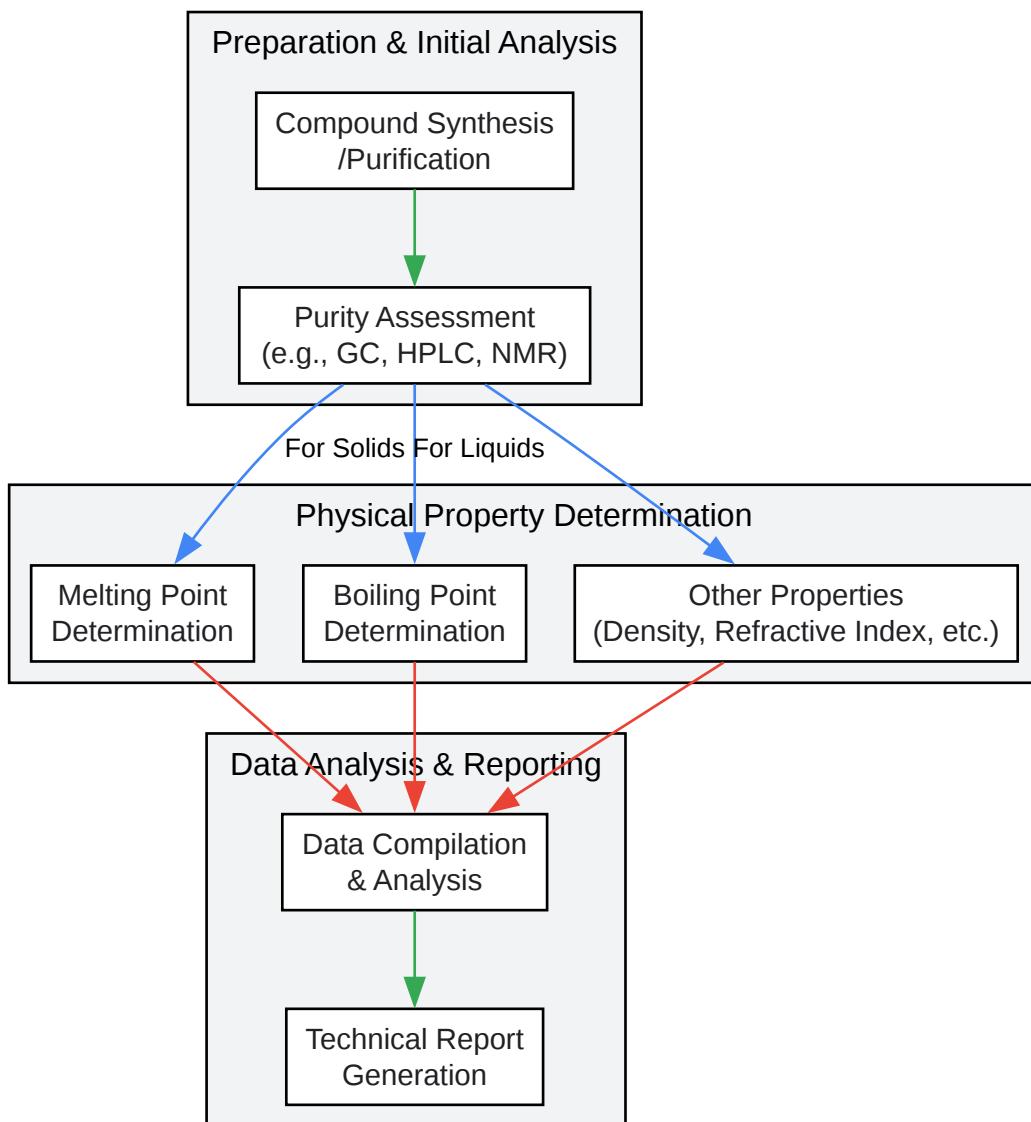
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, this transition typically occurs over a narrow temperature range. The following protocol outlines a common method for its determination using a capillary tube.

Methodology:

- **Sample Preparation:** A small amount of the solid **3'-Methoxyacetophenone** is finely powdered and packed into a thin-walled capillary tube, sealed at one end.
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, which contains a heat-transfer fluid (e.g., silicone oil) or a heated metal block.^[2]
- **Heating:** The apparatus is heated gradually, and the temperature is monitored closely. The heating rate is typically controlled to be slow (around 1-2 °C per minute) as the temperature approaches the expected melting point to ensure thermal equilibrium.^[2]
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to

a liquid is recorded as the end of the melting range.[2][3] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[2]

Boiling Point Determination


The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an open system, this is typically the atmospheric pressure. The following protocol describes a common micro-method for determining the boiling point.

Methodology:

- Sample Preparation: A small volume (a few drops) of liquid **3'-Methoxyacetophenone** is placed in a small test tube or fusion tube.
- Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.[4][5]
- Apparatus Setup: The test tube assembly is attached to a thermometer, with the sample tube adjacent to the thermometer bulb. This is then heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[4][5]
- Heating and Observation: The apparatus is heated slowly and uniformly. As the liquid heats, the air trapped in the capillary tube expands and escapes as bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[4]
- Recording the Boiling Point: The heating is then stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like **3'-Methoxyacetophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the Experimental Determination of Physical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. byjus.com [byjus.com]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. scribd.com [scribd.com]
- To cite this document: BenchChem. [Physical properties of 3'-Methoxyacetophenone (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145981#physical-properties-of-3-methoxyacetophenone-melting-point-boiling-point\]](https://www.benchchem.com/product/b145981#physical-properties-of-3-methoxyacetophenone-melting-point-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com